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best practices for storing and handling NSC756093

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Compound of Interest		
Compound Name:	NSC756093	
Cat. No.:	B15608387	Get Quote

Technical Support Center: NSC756093

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of **NSC756093**.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid **NSC756093**?

A1: Solid **NSC756093** should be stored at -20°C for long-term stability.[1] It can be shipped at room temperature in the continental US.[1]

Q2: How should I prepare and store stock solutions of NSC756093?

A2: **NSC756093** is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in fresh, anhydrous DMSO. It is advised to prepare fresh solutions for experiments as the compound can be unstable in solution.[2] If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C for up to one year.

Q3: What is the known stability of NSC756093?

A3: In its solid form, NSC756093 is stable for at least four years when stored at -20°C.[1]

Q4: What is the primary mechanism of action of **NSC756093**?



A4: **NSC756093** is an inhibitor of the protein-protein interaction between Guanylate Binding Protein 1 (GBP1) and the serine/threonine kinase Pim-1.[1][3] By binding to GBP1, **NSC756093** is thought to stabilize a conformation of GBP1 that is unable to bind to PIM1, thereby inhibiting its pro-survival signaling.[3] This action is particularly relevant in overcoming paclitaxel resistance in cancer cells.[3]

Troubleshooting Guides

General Handling and Storage

Issue	Possible Cause	Recommended Solution
Compound precipitation in stock solution	- Solvent is not anhydrous Storage temperature fluctuations Solution concentration is too high.	- Use fresh, anhydrous DMSO for preparing solutions Aliquot stock solutions to avoid repeated freeze-thaw cycles Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent experimental results	- Degradation of the compound in solution Inaccurate pipetting of the viscous DMSO stock.	- Always prepare fresh working solutions from a frozen stock or newly dissolved solid for each experiment Use positive displacement pipettes or reverse pipetting techniques for accurate handling of DMSO stock solutions.

Cell-Based Assays



Issue	Possible Cause	Recommended Solution
Low or no observable biological effect	- Insufficient concentration or incubation time Cell line is not sensitive to NSC756093 Compound degradation.	- Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay Ensure that the target proteins (GBP1 and PIM1) are expressed in your cell line of interest.[4]- Use freshly prepared NSC756093 solutions for each experiment.
Cell toxicity observed at expected effective concentrations	- Off-target effects Sensitivity of the cell line to the compound or DMSO.	- Lower the concentration of NSC756093 Ensure the final concentration of DMSO in the cell culture medium is below a toxic level (typically <0.5%). Run a vehicle control (DMSO only) to assess solvent toxicity.

Experimental Protocols Preparation of NSC756093 Stock and Working Solutions

Materials:

- NSC756093 solid
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes
- · Calibrated pipettes

Stock Solution (e.g., 10 mM):

• Allow the vial of solid **NSC756093** to equilibrate to room temperature before opening.



- Weigh the desired amount of NSC756093 in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
 (Molecular Weight of NSC756093 is 337.4 g/mol).
- Vortex thoroughly until the solid is completely dissolved.
- Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles.
- Store the aliquots at -80°C.

Working Solution:

- Thaw a single aliquot of the stock solution at room temperature.
- Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or assay buffer immediately before use.

Co-Immunoprecipitation of GBP1 and PIM1 from SKOV3 Cells

This protocol is adapted from the methodology described by Andreoli et al., 2014.[4][5]

Materials:

- SKOV3 human ovarian cancer cell line
- Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
- NSC756093
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Anti-PIM1 antibody for immunoprecipitation
- Anti-GBP1 antibody for Western blotting



- · Isotype control IgG
- Protein A/G magnetic beads or agarose resin
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

Procedure:

- Cell Treatment:
 - Plate SKOV3 cells and grow to 70-80% confluency.
 - Treat the cells with 100 nM NSC756093 or an equivalent volume of DMSO (vehicle control) for 3 hours.[4][5]
- Cell Lysis:
 - Wash the cells with ice-cold PBS.
 - Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
 - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
 - Centrifuge and collect the pre-cleared lysate.
 - Incubate the pre-cleared lysate with the anti-PIM1 antibody or an isotype control IgG overnight at 4°C on a rotator.



- Add protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibodyprotein complexes.
- Washing and Elution:
 - Pellet the beads by centrifugation and discard the supernatant.
 - Wash the beads three times with ice-cold wash buffer.
 - Elute the protein complexes from the beads using elution buffer.
- Analysis:
 - Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-GBP1 antibody to detect the co-immunoprecipitated GBP1.[4]

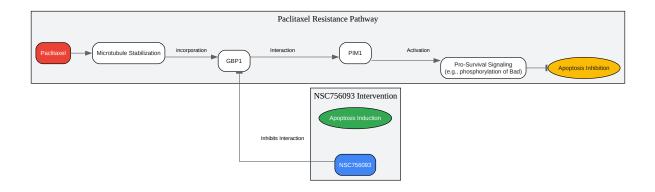
Controls for Co-Immunoprecipitation:

- Negative Control: Use a non-specific isotype control IgG for the immunoprecipitation to ensure that the interaction is specific to the anti-PIM1 antibody.[6][7]
- Positive Control: The vehicle-treated sample where the GBP1-PIM1 interaction is expected
 to be present serves as a positive control for the co-immunoprecipitation itself.
- Input Control: A fraction of the total cell lysate should be run on the Western blot to confirm the presence of both GBP1 and PIM1 in the starting material.[4]

Signaling Pathway and Experimental Workflow NSC756093 Mechanism of Action in Paclitaxel Resistance

Paclitaxel resistance in some cancer cells is associated with the interaction between GBP1 and the pro-survival kinase PIM1.[3] GBP1, when incorporated into the microtubules, can bind to PIM1, initiating a signaling cascade that promotes cell survival and resistance to paclitaxel-induced apoptosis.[3] **NSC756093** disrupts this interaction, thereby restoring sensitivity to paclitaxel.





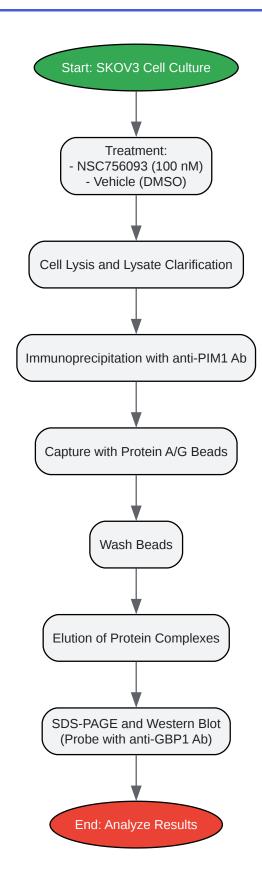
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Caption: Mechanism of NSC756093 in overcoming paclitaxel resistance.

Experimental Workflow for Co-Immunoprecipitation

The following diagram outlines the key steps in a co-immunoprecipitation experiment to validate the inhibitory effect of **NSC756093** on the GBP1-PIM1 interaction.





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Caption: Co-immunoprecipitation experimental workflow.



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